molecular formula C9H8N2O B1616375 9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 23443-12-1

9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1616375
CAS No.: 23443-12-1
M. Wt: 160.17 g/mol
InChI Key: GVWDJYRYKJRTII-UHFFFAOYSA-N
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Description

9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: is a heterocyclic compound with a fused pyridine and pyrimidine ring systemThe compound has the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

Chemistry: In chemistry, 9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in biochemical research .

Medicine: In medicine, this compound derivatives have been explored for their therapeutic potential. They have been studied for their anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its specific methyl substitution at the 9-position. This substitution can influence the compound’s reactivity, biological activity, and overall properties, making it unique in its class .

Properties

IUPAC Name

9-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-3-2-6-11-8(12)4-5-10-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWDJYRYKJRTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336103
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 9-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23443-12-1
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 9-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 4
9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

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